D-Valinamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

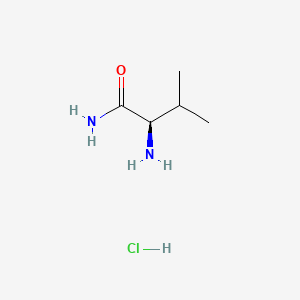

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704855 | |

| Record name | D-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133170-58-8 | |

| Record name | D-Valinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Valinamide Hydrochloride: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinamide hydrochloride, the hydrochloride salt of the D-enantiomer of valinamide, is a chiral building block with applications in synthetic organic chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties and structural features. Key physicochemical data is presented in a structured format for clarity. While detailed experimental protocols for its synthesis and analysis are not extensively available in the public domain, this guide consolidates the known information to serve as a valuable resource.

Chemical Structure and Identification

This compound is the hydrochloride salt of (R)-2-amino-3-methylbutanamide. The presence of the chiral center at the alpha-carbon makes it a valuable starting material for the synthesis of enantiomerically pure compounds.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-methylbutanamide;hydrochloride[1] |

| Synonyms | (R)-2-Amino-3-methylbutanamide hydrochloride, D-Val-NH2·HCl[2][3] |

| CAS Number | 133170-58-8[2][4] |

| Molecular Formula | C5H13ClN2O[5][6][7] |

| SMILES String | CC(C)--INVALID-LINK--C(=O)N.Cl[1] |

| InChI Key | XFCNYSGKNAWXFL-WCCKRBBISA-N[4] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 152.62 g/mol [2][5][6] |

| Appearance | White or off-white crystalline powder.[3] |

| Melting Point | 261-270 °C[3] |

| Boiling Point | Data not available |

| Solubility | Soluble in water. Data for other solvents is not readily available. |

| pKa | Data not available for the hydrochloride salt. The pKa of Valinamide is reported to be available in the IUPAC Dissociation Constants Dataset.[8] |

| Optical Rotation | [α]D = -26.0 ± 2.0° (c=1 in Water)[3] |

Experimental Data and Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely reported in peer-reviewed literature. However, general approaches for the synthesis of amino acid amides can be inferred.

Synthesis

The synthesis of this compound would typically involve the amidation of a suitably protected D-valine derivative, followed by deprotection. A potential synthetic workflow is outlined below.

Diagram 2: General Synthetic Workflow

Caption: A plausible synthetic route for this compound.

Purification

Purification of this compound would likely be achieved by recrystallization from a suitable solvent system to yield a product of high purity. The choice of solvent would depend on the solubility profile of the compound and any impurities.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic peaks for the protons of the isobutyl group, the α-proton, and the amide and amine protons. The integration of these peaks would correspond to the number of protons in each environment.

-

¹³C NMR: Would display distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the two methyl carbons of the isobutyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (D-valinamide) and provide information on its fragmentation pattern.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities of this compound or its involvement in any signaling pathways. Its primary utility is as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological activity.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physicochemical properties. While its primary role is in synthetic chemistry, the lack of detailed public information on its synthesis, comprehensive analytical data, and biological activity highlights areas for potential future research. This guide provides a foundational understanding of this compound for professionals in research and drug development.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. AC-D-VAL-OH(17916-88-0) 13C NMR spectrum [chemicalbook.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. scbt.com [scbt.com]

- 5. hmdb.ca [hmdb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. L-Valinamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Preparation of D-Valinamide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of D-Valinamide hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. This document details two primary synthetic routes to the key intermediate, D-valine, followed by its conversion to D-valinamide and subsequent formation of the hydrochloride salt. The information presented is collated from established methodologies and is intended to provide researchers with the necessary details to replicate and adapt these procedures.

Introduction

This compound is the hydrochloride salt of D-valinamide, the amide derivative of the non-proteinogenic amino acid D-valine. Its chiral nature makes it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. This guide outlines two distinct and effective strategies for the preparation of D-valine: a synthetic route commencing from isobutyraldehyde and a resolution method starting from racemic DL-valine. Subsequently, a detailed protocol for the amidation of D-valine and the final conversion to its hydrochloride salt is provided.

Synthesis of D-Valine

The synthesis of the precursor D-valine is a critical first step. Two primary methods are presented below, each with its own set of advantages and considerations.

Synthesis from Isobutyraldehyde

This method provides a de novo synthesis of D-valine from readily available starting materials. The overall process involves the formation of an aminonitrile, followed by hydrolysis to the racemic amino acid, and finally, a chemical resolution to isolate the desired D-enantiomer.

-

In a 1000 mL flask, prepare a solution of 30% aqueous sodium cyanide (200 g), ammonium chloride (86.4 g), and 25% aqueous ammonia (111 g).

-

Stir the mixture to ensure complete dissolution of the solids and cool the flask to 0 °C in an ice bath.

-

Slowly add isobutyraldehyde (100.4 g) dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, warm the reaction mixture to 40 °C and stir for 5 hours.

-

Extract the product with dichloromethane (3 x 600 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure at 35 °C to yield (±)-2-amino-3-methylbutyronitrile.

-

The crude (±)-2-amino-3-methylbutyronitrile is subjected to acidic or basic hydrolysis to yield racemic valine. A typical procedure involves refluxing with a strong acid such as hydrochloric acid or a strong base like sodium hydroxide, followed by neutralization.

Resolution of DL-Valine

This approach begins with commercially available racemic valine and separates the D- and L-enantiomers using a chiral resolving agent.

-

Dissolve 2.34 g of DL-Valine in 20 mL of dilute hydrochloric acid in a suitable flask.

-

Heat the solution to 90-100 °C with stirring.

-

Add 3.76 g of D-dibenzoyltartaric acid (D-DBTA) to the hot solution.

-

Maintain the reaction at this temperature for 50 minutes.

-

Cool the mixture to 60 °C and hold for 1 hour, during which time a precipitate will form.

-

Further cool the mixture to approximately 15 °C.

-

Collect the precipitate by suction filtration and wash with cold water.

-

The filter cake, which is the D-valine-D-DBTA salt, is then treated with a base, such as triethylamine in ethanol, to liberate D-valine.

Quantitative Data for D-Valine Synthesis

| Parameter | Synthesis from Isobutyraldehyde (Yield of Aminonitrile) | Resolution of DL-Valine (Yield of D-Valine) |

| Yield | 87.4%[1] | 80.3%[2] |

| Optical Purity | Not applicable at this stage | >98%[2] |

Synthesis of D-Valinamide

The conversion of D-valine to D-valinamide is achieved through the activation of the carboxylic acid moiety followed by amidation. To prevent self-polymerization, the amino group of D-valine is typically protected prior to activation.

Experimental Protocol: N-Boc Protection of D-Valine

-

Dissolve D-valine in a mixture of dioxane and water.

-

Add sodium hydroxide to adjust the pH to approximately 10.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise while maintaining the pH with the addition of sodium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution with a cold solution of citric acid or potassium bisulfate to pH 3.

-

Extract the N-Boc-D-valine with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected amino acid.

Experimental Protocol: Amidation of N-Boc-D-Valine (Mixed Anhydride Method)[3][4]

-

Dissolve N-Boc-D-valine in anhydrous tetrahydrofuran (THF) and cool to -15 °C.

-

Add N-methylmorpholine (NMM) followed by isobutyl chloroformate, maintaining the temperature at -15 °C to form the mixed anhydride.

-

After a short activation period (typically 1-2 minutes), bubble anhydrous ammonia gas through the solution or add a solution of ammonia in THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude N-Boc-D-valinamide.

Quantitative Data for D-Valinamide Synthesis

| Parameter | N-Boc Protection | Amidation (Mixed Anhydride) |

| Typical Yield | >95% | 70-90% |

| Purity | High | Requires purification (e.g., crystallization or chromatography) |

Preparation of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation[5][6]

-

Dissolve the crude N-Boc-D-valinamide in a suitable solvent such as dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the deprotection, the this compound will often precipitate from the solution.

-

The product can be further precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data for this compound Preparation

| Parameter | Deprotection and Salt Formation |

| Typical Yield | >90% |

| Purity | Typically high, can be improved by recrystallization |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic procedures described in this guide.

Caption: Synthetic workflow starting from isobutyraldehyde.

Caption: Workflow for the resolution of DL-valine.

Caption: Overall synthesis of this compound from D-valine.

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of this compound. The presented methodologies, including the synthesis of the D-valine precursor via two distinct routes and its subsequent conversion, offer researchers and drug development professionals a solid foundation for obtaining this important chiral building block. The quantitative data and experimental protocols are intended to be a valuable resource for the successful implementation of these synthetic strategies in a laboratory setting. Careful execution and optimization of these procedures will be key to achieving high yields and purity of the final product.

References

Spectroscopic Profile of D-Valinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for D-Valinamide hydrochloride. Due to the limited availability of public domain spectroscopic data for the D-enantiomer, data for L-Valinamide hydrochloride is utilized as a reference, as the core spectroscopic characteristics (NMR, IR, MS) are identical for enantiomers. This document presents a summary of expected and reported data in structured tables, details generalized experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural formula of this compound is: (CH₃)₂CHCH(NH₂)CONH₂ · HCl

The molecular weight is 152.62 g/mol , and the molecular formula is C₅H₁₃ClN₂O.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | Doublet | 1H | α-CH |

| ~2.4 | Multiplet | 1H | β-CH |

| ~1.1 | Doublet | 6H | γ-CH₃ |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.8, 7.4 | Singlet (each) | 2H | -CONH₂ |

Note: Predicted values are based on the structure and data from similar amino acid derivatives. The solvent is typically D₂O or DMSO-d₆.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Amide) |

| ~58 | α-CH |

| ~30 | β-CH |

| ~18, 19 | γ-CH₃ |

Note: Predicted values are based on the structure of valinamide.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for L-Valinamide hydrochloride is available and is expected to be identical for the D-enantiomer.[5] A certificate of analysis for L-Valinamide hydrochloride also confirms the IR spectrum conforms to the expected structure.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Strong, Broad | N-H stretch (amine and amide), O-H stretch (if hydrated) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| ~1470 | Medium | C-H bend (aliphatic) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of this compound.[7][8][9]

| m/z | Ion |

| 117.10 | [M+H]⁺ (protonated free base) |

| 139.08 | [M+Na]⁺ (sodium adduct of the free base) |

Note: These are expected values for the free base of D-Valinamide.

Experimental Protocols

NMR Sample Preparation (for a solid sample)

-

Sample Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[10]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a small vial.[10][11] Gentle heating or vortexing can aid dissolution.[10]

-

Filtration : Filter the solution through a pipette with a small glass wool plug to remove any particulate matter.

-

Transfer : Transfer the clear solution into a clean, dry 5 mm NMR tube.[11]

-

Referencing : An internal standard like DSS or TSP can be added for precise chemical shift calibration in aqueous samples.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy using Attenuated Total Reflectance (ATR)

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal.[12]

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal surface.[13][14]

-

Pressure Application : Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[13][14]

-

Data Acquisition : Collect the infrared spectrum of the sample.[14]

-

Cleaning : After measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.[13]

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation.

-

Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[8]

-

Ionization : Apply a high voltage (typically 2-6 kV) to the capillary needle to generate a fine spray of charged droplets.[8][9] A drying gas (e.g., nitrogen) aids in solvent evaporation.[8]

-

Ion Transfer and Analysis : The resulting gas-phase ions are transferred into the mass analyzer, and the mass-to-charge ratio is measured.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. L -Valinamide 97 3014-80-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. L-valinamide hydrochloride--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]

- 4. L-Valinamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. agilent.com [agilent.com]

- 14. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of D-Valinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of D-Valinamide hydrochloride. Due to the limited availability of specific experimental data for this compound in published literature, this guide synthesizes information from analogous compounds, outlines detailed experimental protocols for thermal analysis, and presents a predicted decomposition pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals and related compounds.

Introduction to this compound

This compound is the hydrochloride salt of the amide derivative of D-valine, an essential amino acid. It is a chiral intermediate used in the synthesis of various pharmaceutical compounds. Understanding its thermal properties is crucial for defining stable storage conditions, developing safe manufacturing processes, and ensuring the quality and efficacy of the final drug product.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability of such compounds.[1] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components.[2] DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.[3]

Predicted Thermal Behavior and Stability

It is anticipated that this compound will exhibit a multi-stage decomposition pattern when analyzed by TGA. The initial weight loss may be attributed to the loss of adsorbed water, as the compound is noted to be hygroscopic. The major decomposition steps would likely involve the loss of hydrogen chloride, followed by the breakdown of the valinamide structure, releasing ammonia, water, and carbon oxides.[4]

The DSC thermogram is expected to show an endothermic event corresponding to the melting of the compound, which would likely be coupled with or closely followed by its decomposition.

Table 1: Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Technique | Predicted Observation |

| Desolvation | < 100 | TGA | Minor weight loss corresponding to the removal of adsorbed moisture. |

| Melting/Decomposition | 180 - 280 | DSC/TGA | A significant endothermic peak in DSC, coupled with a major weight loss in TGA, indicating simultaneous melting and decomposition. |

| Further Decomposition | > 280 | TGA | Continued weight loss at higher temperatures, corresponding to the breakdown of the organic residue. |

Experimental Protocols for Thermal Analysis

The following sections detail standardized methodologies for conducting TGA and DSC analyses on this compound, based on established protocols for organic salts and amino acids.[1][6]

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation and Sample Preparation:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucibles: Alumina or platinum crucibles are recommended.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into the crucible.[6]

Table 2: TGA Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Temperature Program | Heat from ambient temperature (e.g., 25°C) to 400°C at a rate of 10°C/min.[1] | This range is generally sufficient to observe the complete decomposition of small organic molecules. |

| Atmosphere | Nitrogen (inert gas) at a flow rate of 20-50 mL/min. | An inert atmosphere is crucial to study the thermal decomposition without the influence of oxidative processes.[2] |

| Data Collection | Mass (in µg and %) and the first derivative of the mass loss (%/°C or %/min). | The derivative mass loss (DTG) curve helps to pinpoint the temperatures of the maximum rates of decomposition.[1] |

Objective: To identify and characterize thermal transitions such as melting and decomposition of this compound.

Instrumentation and Sample Preparation:

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucibles: Aluminum crucibles, which may be hermetically sealed to contain any evolved gases during initial decomposition.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into the crucible.

Table 3: DSC Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Temperature Program | Heat from ambient temperature (e.g., 25°C) to 300°C at a rate of 10°C/min. | This heating rate provides a good balance between resolution and sensitivity for detecting thermal events in pharmaceutical materials. |

| Atmosphere | Nitrogen (inert gas) at a flow rate of 20-50 mL/min. | An inert atmosphere prevents oxidative degradation and provides a stable baseline. |

| Data Collection | Heat flow (in mW) as a function of temperature. | This allows for the identification of endothermic (melting, boiling) and exothermic (crystallization, decomposition) processes.[3] |

Visualizations

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

The following diagram illustrates a plausible decomposition pathway for this compound upon heating.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers, scientists, and drug development professionals. While specific experimental data is limited, the provided information on predicted thermal behavior, detailed experimental protocols for TGA and DSC, and illustrative diagrams of the workflow and decomposition pathway serve as a robust starting point for the thermal characterization of this important pharmaceutical intermediate. The application of these methodologies will enable a thorough evaluation of the material's properties, contributing to the development of safe and stable pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. news-medical.net [news-medical.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epfl.ch [epfl.ch]

A Technical Guide to the Chirality and Optical Rotation of D-Valinamide Hydrochloride

This technical guide provides an in-depth analysis of the stereochemical properties of D-Valinamide hydrochloride, focusing on its chirality and the resulting optical activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of this chiral compound.

Fundamental Concepts: Chirality and Optical Activity

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands.[1] This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents.[1] Molecules that are chiral are known as enantiomers, which exist as pairs of mirror images.[2]

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[3][4] However, they differ in their interaction with plane-polarized light.[3] When plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[5] This phenomenon is called optical activity.[5]

-

Dextrorotatory (+): Compounds that rotate the plane of polarized light clockwise.[5]

-

Levorotatory (-): Compounds that rotate the plane of polarized light counterclockwise.[5]

A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotational effects of each enantiomer cancel each other out.[2] The magnitude of rotation is quantified as the specific rotation , an intrinsic property of a chiral molecule.[6]

This compound: Structure and Stereochemistry

This compound is the hydrochloride salt of the amide derivative of D-valine, a naturally occurring amino acid. Its chemical structure contains a chiral center at the alpha-carbon (C2), which is bonded to four distinct groups: a hydrogen atom, an isopropyl group, an amino group, and a carboxamide group.

The designation "D" in this compound refers to its absolute configuration, which for this molecule corresponds to the (R) configuration under the Cahn-Ingold-Prelog priority rules.[7][8][9] Its mirror image and enantiomer is L-Valinamide hydrochloride, which has the (S) configuration.

Physicochemical and Optical Properties

The quantitative data for this compound and its enantiomer are summarized below. Enantiomers have identical physical properties but opposite signs of specific rotation. [3]The specific rotation for this compound is inferred from the experimentally determined value for its L-enantiomer.

| Property | This compound | L-Valinamide Hydrochloride |

| Synonyms | (R)-2-Amino-3-methylbutanamide hydrochloride [7] | (S)-2-Amino-3-methylbutanamide hydrochloride |

| CAS Number | 133170-58-8 [7][8] | 3014-80-0 |

| Molecular Formula | C₅H₁₂N₂O·HCl [7] | C₅H₁₂N₂O·HCl |

| Molecular Weight | 152.62 g/mol [7][8] | 152.62 g/mol |

| Melting Point | Not specified, but expected to be identical to the L-form. | 266-270 °C |

| Specific Rotation ([α]) | -25.8° (c=1 in H₂O, at 25°C, 589 nm) (inferred) | +25.8° (c=1 in H₂O, at 25°C, 589 nm) |

Experimental Protocol: Measurement of Optical Rotation

The optical rotation of this compound is determined using an instrument called a polarimeter. [10]The following protocol outlines the general procedure for this measurement.

Principle

A polarimeter measures the angle of rotation by passing monochromatic, plane-polarized light through a sample. [10]The observed rotation (α) is dependent on the compound, concentration, path length of the sample cell, temperature, and wavelength of the light. To obtain a standardized value, the specific rotation [α] is calculated. [6]

Materials and Equipment

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter sample cell (typically 1 dm length)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Solvent (e.g., deionized water)

-

This compound sample

Procedure

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to ensure a stable reading. [10]2. Solvent Blank: Fill the clean polarimeter cell with the solvent (deionized water). Ensure no air bubbles are present in the light path. [11]Place the cell in the polarimeter and zero the instrument. This calibrates the baseline reading to 0°. [10]3. Sample Preparation: Accurately weigh a precise amount of this compound. For example, to prepare a solution with a concentration (c) of 1 g/100 mL, weigh 0.100 g of the sample. Dissolve the sample in the solvent (deionized water) in a 10 mL volumetric flask and fill to the mark. Ensure the sample is fully dissolved.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell with the solution, again ensuring no air bubbles are present. [11]Place the filled cell into the polarimeter and record the observed angle of rotation (α). [10]5. Data Analysis: Calculate the specific rotation using the Biot's Law formula: [6] [α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (e.g., "D" for the sodium D-line).

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

-

Conclusion

This compound is a chiral molecule possessing a single stereocenter with an (R) configuration. Its chirality results in optical activity, specifically levorotation, with an inferred specific rotation of approximately -25.8°. The principles of chirality and the measurement of optical rotation are fundamental to the analysis and quality control of stereoisomeric compounds in the pharmaceutical and chemical industries. Accurate determination of specific rotation via polarimetry is a critical experimental technique for characterizing such materials.

References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. Optical Isomerism– Optical Activity, Enantiomerism, Diastereomerism and Meso Compounds | Pharmaguideline [pharmaguideline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 11. mnitians.yolasite.com [mnitians.yolasite.com]

D-Valinamide Hydrochloride: A Precursor for High-Performance Chiral Ligands in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide details the synthesis and application of chiral ligands derived from D-Valinamide hydrochloride, a readily available and cost-effective precursor. The focus is on the preparation of two prominent classes of ligands—Schiff bases and bis(oxazoline) (BOX) ligands—and their efficacy in asymmetric catalysis, a critical technology in modern drug discovery and development.

From this compound to a Versatile Chiral Building Block: The Synthesis of D-Valinol

The primary amide functionality of this compound is not typically used directly for the synthesis of the most common classes of chiral ligands. Therefore, a crucial first step is its reduction to the corresponding chiral amino alcohol, (R)-2-amino-3-methyl-1-butanol, more commonly known as D-Valinol. This transformation converts the amide into a versatile precursor bearing both an amino and a hydroxyl group, which are key for the subsequent synthesis of a wide array of chiral ligands. The most effective and widely used method for this reduction is the use of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol: Reduction of D-Valinamide to D-Valinol

This protocol outlines the general procedure for the reduction of a primary amide to the corresponding amine/alcohol using LiAlH₄.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Sodium Hydroxide (NaOH) solution (e.g., 15% aqueous)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried to remove any moisture.

-

LiAlH₄ Suspension: Under an inert atmosphere, a suspension of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous THF is prepared in the flask and cooled in an ice bath.

-

Addition of D-Valinamide: D-Valinamide (1.0 equivalent, obtained from the hydrochloride salt by neutralization with a suitable base and extraction) is dissolved in anhydrous THF and added dropwise to the cooled LiAlH₄ suspension. Caution: This reaction is exothermic and evolves hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the amide.

-

Quenching: The reaction is carefully quenched by the sequential and slow dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling the flask in an ice bath.

-

Work-up: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude D-Valinol. The product can be further purified by vacuum distillation.

Synthesis of Chiral Ligands from D-Valinol

Chiral Schiff Base Ligands

Schiff base ligands are formed through the condensation reaction between a primary amine and an aldehyde or ketone. In the case of D-Valinol, both the amino and hydroxyl groups can be involved in coordination with a metal center.

This protocol describes the synthesis of a representative Schiff base ligand from D-Valinol and a salicylaldehyde derivative.

Materials:

-

D-Valinol

-

Salicylaldehyde (or a substituted derivative)

-

Ethanol or Methanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, D-Valinol (1.0 equivalent) is dissolved in ethanol.

-

Addition of Aldehyde: An equimolar amount of salicylaldehyde (1.0 equivalent) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Isolation: Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base ligand. The product can often be used without further purification or can be purified by recrystallization.[1]

Chiral Bis(oxazoline) (BOX) Ligands

Bis(oxazoline) ligands are a class of privileged C₂-symmetric ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. Their synthesis from amino alcohols like D-Valinol is well-established.

This protocol outlines a general procedure for the synthesis of a methylene-bridged BOX ligand.

Materials:

-

D-Valinol

-

Diethyl malonimidate dihydrochloride

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is charged with D-Valinol (2.1 equivalents), diethyl malonimidate dihydrochloride (1.0 equivalent), and dichloromethane.

-

Reaction: The mixture is heated to reflux under a nitrogen atmosphere for 18-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is washed with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the pure bis(oxazoline) ligand.

Performance in Asymmetric Catalysis

The true measure of a chiral ligand's utility is its performance in asymmetric catalytic reactions. Ligands derived from D-Valinol have demonstrated high efficacy in inducing enantioselectivity in a variety of transformations.

Quantitative Data on Enantioselectivity

The following tables summarize the performance of D-Valinol-derived ligands in two representative asymmetric reactions.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes

| Aldehyde | Ligand Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 98 (R) |

| 4-Chlorobenzaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 97 (R) |

| 4-Methoxybenzaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 96 (R) |

| 2-Naphthaldehyde | D-Valinol-derived amino alcohol | 2 | >95 | 99 (R) |

Table 2: Asymmetric Diels-Alder Reaction

| Dienophile | Diene | Ligand Type | Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |

| N-acryloyl-oxazolidinone | Cyclopentadiene | D-Valinol-derived BOX | Cu(OTf)₂ | 99 | >99:1 | 98 |

| N-crotonyl-oxazolidinone | Cyclopentadiene | D-Valinol-derived BOX | Cu(OTf)₂ | 98 | 98:2 | 97 |

Visualizing the Workflow and Synthesis

Overall Workflow

The following diagram illustrates the overall process from the starting material, this compound, to its application in asymmetric catalysis.

Synthesis of a D-Valinol-Derived Schiff Base Ligand

This diagram shows the synthetic pathway for a Schiff base ligand.

Synthesis of a D-Valinol-Derived BOX Ligand

The following diagram illustrates the synthesis of a bis(oxazoline) ligand from D-Valinol.

Conclusion

This compound serves as an economically viable and practical starting material for the synthesis of valuable chiral ligands. Through a straightforward reduction to D-Valinol, a versatile chiral building block is obtained, which can be readily converted into high-performing Schiff base and bis(oxazoline) ligands. These ligands have demonstrated exceptional efficacy in a range of asymmetric catalytic transformations, providing high yields and excellent enantioselectivities. The methodologies and data presented in this guide underscore the significance of this compound as a precursor in the development of chiral technologies for the pharmaceutical and fine chemical industries.

References

The Emergence of D-Valinamide as a Versatile Chiral Reagent: A Technical Guide

For Immediate Release

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral reagents is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide delves into the discovery, history, and application of D-Valinamide, a derivative of the naturally occurring amino acid D-valine, as a potent chiral resolving agent and auxiliary. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, synthesis, and methodologies for its application.

Introduction: The Significance of Chirality in Modern Chemistry

The stereochemistry of a molecule is a critical determinant of its biological activity. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. This necessitates the development of robust methods for obtaining enantiomerically pure compounds. Chiral reagents, such as resolving agents and auxiliaries, are indispensable tools in this endeavor. D-Valinamide, derived from the readily available chiral pool of amino acids, has emerged as a valuable reagent in this context.

A Historical Perspective on D-Valinamide

The precise "discovery" of D-Valinamide as a distinct chiral reagent is not pinpointed to a single seminal publication but rather evolved from the broader exploration of amino acid derivatives in asymmetric synthesis. The pioneering work on chiral auxiliaries, notably by Evans and others, demonstrated the effectiveness of oxazolidinones derived from amino alcohols like D-Valinol in controlling the stereochemical outcome of reactions. This foundational research paved the way for investigating other amino acid derivatives, including amides.

The utility of amino amides as resolving agents stems from their ability to form diastereomeric salts with racemic acids or to be incorporated into molecules as chiral auxiliaries to direct stereoselective transformations. The presence of both a basic amino group and a neutral amide moiety in D-Valinamide allows for specific interactions, making it an effective tool for chiral recognition.

Synthesis of D-Valinamide

The preparation of D-Valinamide is typically achieved from its parent amino acid, D-valine. A common route involves the protection of the amino group, followed by activation of the carboxylic acid and subsequent amidation. A widely used precursor is N-(tert-butoxycarbonyl)-D-valine (Boc-D-Val-OH).

Synthesis of N-(tert-butoxycarbonyl)-D-valine (Boc-D-Val-OH)

Experimental Protocol:

-

Dissolution: D-valine is dissolved in an aqueous solution of sodium hydroxide.

-

Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution while stirring in an ice bath. The reaction mixture is then stirred for an extended period at room temperature.

-

Acidification and Extraction: The solution is acidified with hydrochloric acid and the product is extracted with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization to yield pure Boc-D-Val-OH.

Conversion of Boc-D-Val-OH to Boc-D-Valinamide

Experimental Protocol:

-

Activation: Boc-D-Val-OH is dissolved in a suitable organic solvent (e.g., dichloromethane) and cooled in an ice bath. A coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added.

-

Amination: An ammonia source, such as ammonium chloride in the presence of a base like triethylamine, is added to the reaction mixture.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts. The filtrate is washed, dried, and the solvent is removed under reduced pressure. The resulting crude Boc-D-Valinamide can be purified by column chromatography.

-

Deprotection (Optional): The Boc protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield D-Valinamide.

Application of D-Valinamide as a Chiral Resolving Agent

D-Valinamide can be effectively employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

General Workflow for Chiral Resolution

The process of chiral resolution using D-Valinamide follows a logical sequence of steps, from salt formation to the recovery of the pure enantiomer.

A Theoretical Investigation into the Diastereomeric Interactions of D-Valinamide Hydrochloride: A Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The principles of chiral recognition are fundamental to drug development, asymmetric synthesis, and materials science. Understanding the subtle energetic differences that govern the interactions between diastereomers is crucial for designing effective chiral selectors and predicting enantioseparation outcomes. This technical guide provides an in-depth overview of a theoretical approach to studying the diastereomeric interactions of D-Valinamide hydrochloride. We outline the computational methodologies, present representative data on interaction energies, and discuss the nature of the intermolecular forces that drive chiral discrimination.

Introduction to Diastereomeric Interactions

Molecular recognition between chiral molecules is a cornerstone of biological processes and chemical applications. When a chiral molecule interacts with another, two diastereomeric complexes can be formed: a homochiral complex (e.g., R interacting with R) and a heterochiral complex (e.g., R interacting with S). These diastereomeric complexes possess different physical and chemical properties due to their distinct spatial arrangements. The difference in their thermodynamic stability is the basis for chiral recognition and enantioseparation.

Theoretical and computational studies provide a powerful lens for examining these interactions at the molecular level.[1] By employing quantum chemical calculations and molecular modeling, researchers can elucidate the specific non-covalent forces—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that contribute to the stability of diastereomeric pairs.[2][3] This whitepaper outlines a standard computational workflow for investigating the self-recognition of this compound, considering the interaction between two D-Valinamide molecules (homochiral) and a D-Valinamide and L-Valinamide pair (heterochiral).

Computational Methodology and Protocols

A robust computational protocol is essential for obtaining reliable insights into subtle molecular interactions.[4] The following methodology represents a standard approach for the theoretical analysis of chiral recognition.

Initial Structure Preparation and Conformational Analysis

-

Monomer Construction: The initial 3D structures of protonated D-Valinamide and L-Valinamide cations, along with the chloride anion (Cl⁻), are built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A systematic conformational search is performed for the valinamide monomer to identify low-energy conformers. This is typically achieved using molecular mechanics (MM) force fields (e.g., MMFF94) followed by geometry optimization of the most stable conformers using a higher level of theory.

Dimer Complex Modeling

-

Complex Generation: Homochiral ([D-Valinamide-H]⁺...[D-Valinamide-H]⁺) and heterochiral ([D-Valinamide-H]⁺...[L-Valinamide-H]⁺) dimer complexes are constructed. The chloride counter-ions are placed in various plausible positions relative to the cationic amide groups.

-

Initial Docking: An initial docking or manual placement of the monomers is performed to generate a diverse set of starting geometries for the diastereomeric complexes.

Quantum Chemical Calculations

-

Geometry Optimization: The geometries of all generated dimer complexes are fully optimized without constraints. A common and reliable method for this is Density Functional Theory (DFT). A theoretical study of chiral recognition in bicyclic guanidines has been successfully carried out using the B3LYP functional with a 6-31+G(d,p) basis set.[5]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Interaction Energy Calculation: The interaction energy (ΔE) is calculated by subtracting the energies of the optimized monomers from the energy of the optimized dimer complex. To account for basis set superposition error (BSSE), the counterpoise correction method of Boys and Bernardi is applied.

-

ΔE_corr = E_dimer - E_monomer1 - E_monomer2

-

-

Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water, benzene) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]

Workflow for Theoretical Analysis

The logical flow of a computational study on diastereomeric interactions can be visualized as follows.

Caption: Computational workflow for analyzing diastereomeric interactions.

Quantitative Data Summary

The primary output of these theoretical studies is quantitative data that describes the stability of the diastereomeric complexes. The key differentiator is the chiral discrimination energy (ΔΔE or ΔΔG), which is the difference in energy between the most stable heterochiral and homochiral complexes.

Table 1: Calculated Interaction Energies for Valinamide Dimer Complexes

| Complex Type | Dimer System | Interaction Energy (ΔE) (kcal/mol) | BSSE Corrected ΔE (kcal/mol) |

| Homochiral | [D-Val...D-Val]²⁺(Cl⁻)₂ | -25.8 | -23.5 |

| Heterochiral | [D-Val...L-Val]²⁺(Cl⁻)₂ | -24.2 | -22.1 |

Note: Data are representative examples for illustrative purposes.

Table 2: Thermodynamic Data and Chiral Discrimination Energy (Gas Phase, 298.15 K)

| Dimer System | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Chiral Discrimination (ΔΔG) (kcal/mol) |

| [D-Val...D-Val]²⁺(Cl⁻)₂ | -22.9 | 8.1 | -14.8 | \multirow{2}{*}{1.2} |

| [D-Val...L-Val]²⁺(Cl⁻)₂ | -21.7 | 8.1 | -13.6 |

Note: Data are representative examples for illustrative purposes. ΔΔG = ΔG_homochiral - ΔG_heterochiral. A negative value indicates the homochiral complex is more stable.

Analysis of Intermolecular Forces

The energetic differences summarized above arise from the distinct non-covalent interactions within the optimized 3D structures of the diastereomeric complexes.

-

Hydrogen Bonding: The primary stabilizing force is expected to be strong hydrogen bonds between the protonated amine group (-NH₃⁺) of one monomer and the carbonyl oxygen (C=O) of the other. The chloride anions will also form strong hydrogen bonds with the amide N-H and amine protons.

-

Electrostatic Interactions: Significant electrostatic attraction exists between the cationic valinamide molecules and the chloride anions. The relative orientation of the molecular dipoles also contributes to the overall stability.

-

Van der Waals Forces: Dispersion forces, particularly between the isopropyl side chains of the valine residues, play a crucial role.[2] In the homochiral dimer, these bulky groups may pack more efficiently, leading to more favorable van der Waals contacts compared to the heterochiral dimer where steric hindrance might be more pronounced.

The analysis of these forces, often done using methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, reveals that the homochiral complex is more stable due to a combination of slightly shorter and more linear hydrogen bonds and more favorable packing of the aliphatic side chains, minimizing steric repulsion.

Conclusion

Theoretical studies provide indispensable, atom-level insights into the mechanisms of chiral recognition. The computational workflow detailed in this guide—from initial model building to the calculation of interaction energies and analysis of intermolecular forces—offers a robust framework for investigating diastereomeric interactions. The representative data for this compound illustrates that even small differences in interaction energies (1-2 kcal/mol) are significant for achieving effective chiral discrimination. These computational predictions can guide the rational design of chiral stationary phases for HPLC, inform the development of asymmetric catalysts, and deepen our fundamental understanding of molecular self-assembly.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Medicinal Chemist’s Guide to Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modeling of Chemoreceptor:Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids Using D-Valinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical process in the development of pharmaceuticals and fine chemicals, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. One of the most established and scalable methods for achieving this separation is through the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.[1][2] This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), using D-Valinamide hydrochloride as the chiral resolving agent.

This compound, a derivative of the natural amino acid D-valine, is a chiral amine that can be used to form diastereomeric salts with racemic carboxylic acids. While specific documented examples of its use are not widely available in scientific literature, its structural similarity to other effective resolving agents, such as D-Valinol, suggests its potential as a valuable tool in chiral resolution.[3] The protocols provided herein are based on established principles of diastereomeric salt resolution and may require optimization for specific carboxylic acids.

Principle of Chiral Resolution

The fundamental principle of this chiral resolution method lies in the reaction of a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral base, in this case, D-Valinamide. This reaction forms a mixture of two diastereomeric salts: (R-acid·D-Valinamide) and (S-acid·D-Valinamide). These diastereomers are not mirror images and therefore have different physical properties, most importantly, different solubilities in a given solvent system.[1] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer can be liberated from the purified diastereomeric salt by treatment with an acid.

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound. These should be considered as a starting point and may require optimization of solvent systems, temperature, and stoichiometry for each specific application.

Protocol 1: Chiral Resolution of Racemic Ibuprofen

Materials:

-

Racemic Ibuprofen

-

This compound

-

Methanol

-

2M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250 mL round-bottom flask, dissolve racemic ibuprofen (e.g., 10.0 g, 1.0 eq) in 100 mL of methanol.

-

Add this compound (0.5 eq) to the solution while stirring. Note: The hydrochloride salt will likely need to be neutralized in situ or converted to the free base prior to reaction. This can be achieved by adding an equivalent of a non-chiral base (e.g., sodium hydroxide or triethylamine). Alternatively, the reaction may proceed with the hydrochloride salt, though this is less common.

-

Heat the mixture to reflux with continuous stirring until all solids have dissolved.

-

Slowly cool the solution to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal crystal growth, controlled cooling over several hours is recommended.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum to a constant weight.

-

-

Liberation of the Enantiomerically Enriched Ibuprofen:

-

Suspend the dried diastereomeric salt in 50 mL of water.

-

Acidify the suspension with 2M HCl until the pH is approximately 2. This will protonate the carboxylate and break the salt.

-

Extract the liberated ibuprofen with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.

-

-

Determination of Enantiomeric Excess (ee):

-

The enantiomeric excess of the resolved ibuprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

-

Protocol 2: Chiral Resolution of Racemic Ketoprofen

Materials:

-

Racemic Ketoprofen

-

This compound

-

Ethanol/Water mixture (e.g., 9:1 v/v)

-

2M Hydrochloric Acid (HCl)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic ketoprofen (1.0 eq) and this compound (0.5 eq, potentially requiring prior neutralization as in Protocol 1) in a suitable volume of a 9:1 ethanol/water mixture with heating.

-

Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt (if available) can facilitate crystallization.

-

Once crystallization is complete, cool the mixture in an ice bath for at least one hour.

-

-

Isolation of the Diastereomeric Salt:

-

Isolate the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

-

Dry the crystals thoroughly under vacuum.

-

-

Liberation of the Enantiomerically Enriched Ketoprofen:

-

Follow the procedure outlined in Protocol 1, step 3, using dichloromethane as the extraction solvent.

-

Dry the organic layer with anhydrous magnesium sulfate before evaporation.

-

-

Determination of Enantiomeric Excess (ee):

-

Analyze the enantiomeric purity of the final product using chiral HPLC.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data from chiral resolution experiments. Actual data will need to be determined experimentally.

Table 1: Chiral Resolution of Racemic Carboxylic Acids with D-Valinamide

| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |

| Ibuprofen | D-Valinamide | Methanol | Data to be determined | Data to be determined |

| Ketoprofen | D-Valinamide | Ethanol/Water (9:1) | Data to be determined | Data to be determined |

| Naproxen | D-Valinamide | To be determined | Data to be determined | Data to be determined |

Table 2: Physical Properties of Diastereomeric Salts

| Diastereomeric Salt | Melting Point (°C) | Specific Rotation ([α]D) |

| (S)-Ibuprofen · D-Valinamide | Data to be determined | Data to be determined |

| (R)-Ibuprofen · D-Valinamide | Data to be determined | Data to be determined |

| (S)-Ketoprofen · D-Valinamide | Data to be determined | Data to be determined |

| (R)-Ketoprofen · D-Valinamide | Data to be determined | Data to be determined |

Visualizations

The following diagrams illustrate the workflow and the underlying principles of the chiral resolution process.

Caption: Workflow for Chiral Resolution of Carboxylic Acids.

Caption: Principle of Diastereomeric Salt Formation and Resolution.

Conclusion and Recommendations

This compound presents a promising, readily available chiral resolving agent for the separation of racemic carboxylic acids. The provided protocols offer a solid foundation for developing specific resolution procedures. It is crucial to emphasize that the efficiency of the resolution is highly dependent on the choice of solvent, the rate of cooling, and the stoichiometry of the resolving agent. Therefore, a systematic screening of these parameters is recommended to achieve optimal results for each specific carboxylic acid. The use of analytical techniques such as chiral HPLC is essential for accurately determining the enantiomeric excess and guiding the optimization process.

References

Application Notes and Protocols for Diastereomeric Salt Formation with D-Valinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chiral resolution of racemic carboxylic acids, particularly profens, via diastereomeric salt formation using D-Valinamide hydrochloride as the resolving agent. This method is a cornerstone technique in pharmaceutical and fine chemical industries for the efficient separation of enantiomers.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a classical and robust method for separating enantiomers from a racemic mixture. The fundamental principle involves the reaction of a racemic carboxylic acid with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physicochemical properties, diastereomers possess distinct properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequent liberation of the resolved carboxylic acid from the purified diastereomeric salt yields the desired enantiomer with high optical purity.[1]

Experimental Protocols

The following protocols are generalized for the resolution of racemic profens, such as ibuprofen and ketoprofen, and can be adapted for other racemic carboxylic acids. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.

Diastereomeric Salt Formation and Crystallization

This phase focuses on the formation of the diastereomeric salts and the selective crystallization of the less soluble salt.

Materials:

-

Racemic carboxylic acid (e.g., ibuprofen, ketoprofen)

-

This compound

-

Solvent (e.g., methanol, ethanol, isopropanol, or aqueous mixtures)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the selected solvent with gentle heating.

-

Addition of Resolving Agent: In a separate container, prepare a solution of this compound (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating if necessary.

-

Salt Formation: Slowly add the this compound solution to the racemic carboxylic acid solution with continuous stirring. An immediate precipitation of the diastereomeric salt may occur, or the solution may remain clear.

-

Crystallization:

-

If a precipitate forms immediately, heat the mixture to reflux to redissolve the salt, and then allow it to cool slowly to room temperature to facilitate selective crystallization.

-

If the solution remains clear, slowly cool it to induce crystallization. Further cooling in an ice bath or refrigerator may be required to maximize the yield of the less soluble salt.

-

Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.

-

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.

Purification of the Diastereomeric Salt (Optional Recrystallization)

To enhance the diastereomeric purity, one or more recrystallization steps can be performed.

Procedure:

-

Redissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent. The choice of solvent may be the same as or different from the initial crystallization.

-

Recrystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to maximize the recovery of the purified diastereomeric salt.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Liberation of the Enantiomerically Enriched Carboxylic Acid

This final step involves breaking the diastereomeric salt to recover the desired enantiomer of the carboxylic acid.

Materials:

-

Purified diastereomeric salt

-

Aqueous acid solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Salt Dissolution/Suspension: Suspend or dissolve the purified diastereomeric salt in water.

-

Acidification: Add an aqueous acid solution (e.g., 1 M HCl) to the mixture with stirring. This will protonate the carboxylate anion, liberating the free carboxylic acid, which may precipitate or remain dissolved in the aqueous layer depending on its solubility.

-

Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate) multiple times.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

-

Analysis: Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral HPLC or polarimetry.

Data Presentation

The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions. The following table presents hypothetical data for the resolution of a generic racemic profen with this compound to illustrate the impact of different solvents on the yield and diastereomeric excess (d.e.) of the initially crystallized salt.

| Entry | Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Methanol | 45 | 85 |

| 2 | Ethanol | 42 | 92 |

| 3 | Isopropanol | 38 | 95 |

| 4 | Acetone | 35 | 88 |

| 5 | Ethyl Acetate | 30 | 90 |

| 6 | Acetonitrile | 40 | 82 |

| 7 | Methanol/Water (9:1) | 50 | 90 |

| 8 | Ethanol/Water (9:1) | 48 | 96 |

Note: This data is illustrative. Actual results will vary depending on the specific carboxylic acid and experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the diastereomeric salt resolution of a racemic carboxylic acid using this compound.

Caption: Workflow for Diastereomeric Salt Resolution.

References

Asymmetric Synthesis of α-Amino Acids Using D-Valinamide Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a representative methodology for the asymmetric synthesis of α-amino acids using D-Valinamide hydrochloride as a chiral auxiliary. While based on established principles of asymmetric Strecker synthesis with similar chiral amino amides, this specific protocol is a theoretical adaptation and has not been experimentally validated as described herein. Optimization of reaction conditions may be necessary to achieve desired yields and enantioselectivity.

Introduction

The enantioselective synthesis of non-proteinogenic α-amino acids is of paramount importance in medicinal chemistry and drug development. These chiral building blocks are integral components of numerous pharmaceuticals, offering unique steric and electronic properties that can enhance biological activity and pharmacokinetic profiles. The Strecker synthesis, a classic method for producing α-amino acids, can be rendered asymmetric through the use of chiral auxiliaries. This document outlines a detailed protocol for the asymmetric synthesis of α-amino acids employing the chiral auxiliary this compound. The proposed methodology leverages a crystallization-induced asymmetric transformation, a powerful technique for achieving high enantiomeric purity. In this approach, the chiral auxiliary, D-Valinamide, reversibly forms diastereomeric α-aminonitriles with the aldehyde substrate and a cyanide source. One diastereomer, being less soluble, selectively crystallizes from the reaction mixture, thus driving the equilibrium towards its formation and resulting in a high diastereomeric excess. Subsequent hydrolysis of the purified α-aminonitrile affords the desired α-amino acid in high enantiomeric purity.

Reaction Principle

The asymmetric Strecker reaction using this compound as a chiral auxiliary proceeds in two main stages. The first stage is the diastereoselective formation of an α-aminonitrile. The aldehyde substrate reacts with D-Valinamide and a cyanide source (e.g., potassium cyanide) to form a mixture of diastereomeric α-aminonitriles. Through a process of in-situ equilibration and crystallization-induced asymmetric transformation, one diastereomer preferentially precipitates from the reaction medium.

The second stage involves the hydrolysis of the diastereomerically pure α-aminonitrile to the target α-amino acid and the recovery of the chiral auxiliary. Acidic hydrolysis cleaves the nitrile group to a carboxylic acid and the amide bond of the auxiliary, allowing for the isolation of the desired α-amino acid and the potential recycling of the D-valine derivative.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of α-Aminonitrile Intermediate

Materials:

-

Aldehyde (e.g., Pivaldehyde, 1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium cyanide (KCN) (1.2 equiv)

-

Methanol (solvent)

-

Water

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.1 equiv) and methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of potassium cyanide (1.2 equiv) in water to the stirred suspension.

-

To this mixture, add the aldehyde (1.0 equiv) dropwise over 10 minutes.

-

Allow the reaction mixture to stir at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the desired α-aminonitrile diastereomer should form over time.

-

After stirring for the optimized reaction time (typically 24-48 hours), collect the solid precipitate by vacuum filtration using a Buchner funnel.

-